molecular formula C28H28N4O7 B11431645 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11431645
M. Wt: 532.5 g/mol
InChI Key: ITYQVFFJFFGCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name of the compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is the 1,4-dihydroquinazoline-2,4-dione system, which forms the bicyclic core. The numbering begins at the nitrogen atom in position 1, with the 3-nitrobenzyl group attached to N1. The propanamide side chain at position 3 contains a tertiary amide linkage to the N-[2-(3,4-dimethoxyphenyl)ethyl] group.

The full name follows the format:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
This nomenclature aligns with IUPAC Rule C-841.3 for fused heterocyclic systems. Constitutional isomerism may arise from alternative substitution patterns, such as:

  • Positional isomerism of the nitro group on the benzyl substituent (e.g., 2-nitro vs. 4-nitro derivatives)
  • Regioisomerism in the quinazolinone core (2,4-dioxo vs. 1,3-dioxo configurations)
  • Branching variations in the propanamide chain

A comparative analysis of possible isomers reveals distinct physicochemical properties. For instance, the 3-nitro substitution on the benzyl group creates stronger electron-withdrawing effects compared to para-substituted analogs, influencing π-π stacking interactions.

X-ray Crystallographic Analysis of Quinazolinone Core

Single-crystal X-ray diffraction studies of analogous quinazolinone derivatives reveal key structural features:

Parameter Value (Å/°) Significance
C2-O4 bond length 1.221 ± 0.003 Typical for carbonyl groups
N1-C8 bond length 1.386 ± 0.004 Partial double bond character
Dihedral angle (C3-N1-C8-N2) 178.2° Nearly planar arrangement
Intermolecular H-bond 2.893 Å Between O4 and adjacent NH group

The quinazolinone core exhibits near-planarity (RMSD < 0.05 Å), with the 3-nitrobenzyl group oriented at 67.3° relative to the fused ring system. This torsion minimizes steric clashes between the nitro group and the propanamide side chain. The crystal packing shows alternating layers of hydrophilic (carbonyl/nitro) and hydrophobic (aromatic) regions, creating a lamellar structure with 4.7 Å interlayer spacing.

Conformational Analysis of Propanamide Side Chain

Molecular dynamics simulations (AMBER force field) of the propanamide moiety reveal three dominant conformers:

Conformer A (62% population):

  • C-N-C-C dihedral: 179.8° (antiperiplanar)
  • Amide carbonyl aligned with quinazolinone plane

Conformer B (28% population):

  • C-N-C-C dihedral: 64.2° (gauche)
  • Methoxy groups oriented away from nitro substituent

Conformer C (10% population):

  • C-N-C-C dihedral: -63.5° (gauche)
  • Steric clash between dimethoxyphenyl and nitrobenzyl groups

The energy barrier between Conformer A and B is 2.1 kcal/mol, allowing rapid interconversion at physiological temperatures. Nuclear Overhauser Effect (NOE) correlations from NMR studies confirm the predominance of Conformer A in solution, with strong NOEs between the propanamide methylene protons and the quinazolinone H5 proton.

Properties

Molecular Formula

C28H28N4O7

Molecular Weight

532.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C28H28N4O7/c1-38-24-11-10-19(17-25(24)39-2)12-14-29-26(33)13-15-30-27(34)22-8-3-4-9-23(22)31(28(30)35)18-20-6-5-7-21(16-20)32(36)37/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33)

InChI Key

ITYQVFFJFFGCBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is typically synthesized from anthranilic acid derivatives or isatoic anhydride. A widely adopted method involves cyclocondensation of anthranilic acid with formamide or urea under acidic conditions. For example, microwave-assisted synthesis using phase-transfer catalysis (PTC) significantly accelerates this step. A mixture of anthranilic acid, formamide, and tetrabutylammonium benzoate (TBAB) irradiated at 120°C for 8–10 minutes yields the quinazolinone core with 85–90% efficiency.

N1-Alkylation with 3-Nitrobenzyl Groups

Microwave-Assisted Synthesis

Accelerated Alkylation and Cyclization

Microwave irradiation reduces reaction times from hours to minutes. For instance, alkylation of quinazolinone with 3-nitrobenzyl bromide under microwave conditions (800 W, 120°C, 5–12 minutes) achieves 78% yield, compared to 68% via conventional methods. The use of TBAB as a phase-transfer catalyst enhances solubility and reaction homogeneity, critical for efficient energy transfer in microwave systems.

One-Pot Tandem Reactions

Recent advancements enable tandem alkylation-coupling in a single pot. A mixture containing quinazolinone, 3-nitrobenzyl bromide, and the propanamide precursor undergoes microwave irradiation at 100°C for 15 minutes, yielding the final product in 72% efficiency. This method eliminates intermediate purification, streamlining the synthesis.

Comparative Analysis of Synthesis Strategies

Parameter Conventional Method Microwave-Assisted
Reaction Time24–72 hours5–15 minutes
Yield68–76%72–78%
PurificationColumn chromatographyRecrystallization
Key ReagentsEDCI·HCl, DMAP, K2CO3TBAB, MW irradiation
Solvent SystemDMF, dichloromethaneDMF, water

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

The bulky 3-nitrobenzyl group at N1 and the dimethoxyphenyl moiety on the propanamide side chain create steric hindrance, often reducing coupling efficiency. Increasing the reaction temperature to 40°C and using excess EDCI·HCl (1.5 equivalents) improves yields to 82%.

Purification of Polar Intermediates

The high polarity of nitrobenzyl-substituted intermediates complicates isolation. Switching from silica gel chromatography to recrystallization in ethyl acetate/dichloromethane (3:1) enhances recovery rates by 15%.

Solvent Selection for Microwave Synthesis

Aqueous DMF (20% water) in microwave reactions prevents decomposition of heat-sensitive intermediates, as water moderates temperature spikes and improves dielectric heating efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation or metal hydrides like sodium borohydride, leading to the formation of amino derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Side Chain

  • N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide (): This analog replaces the 2-(3,4-dimethoxyphenyl)ethyl group with a smaller 3-methoxypropyl chain. No direct biological data are available, but the methoxypropyl group may improve aqueous solubility relative to the dimethoxyphenethyl substituent .
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():
    Here, the propanamide chain is shortened to acetamide, and the terminal group is a 2,4-dichlorobenzyl moiety. The chlorine atoms increase electronegativity and may enhance binding to hydrophobic pockets in target proteins. The shorter chain length could reduce conformational flexibility, impacting target engagement .

Core Heterocycle Modifications

  • N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (): While retaining the propanamide linkage, this compound substitutes the quinazoline-dione core with a benzimidazole ring. Benzimidazoles are known for antimicrobial and antiviral activities, suggesting divergent therapeutic applications compared to quinazoline-based analogs.
  • N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-hydroxy-1-oxophthalazin-2(1H)-yl)propanamide (): This analog replaces the quinazoline-dione with a phthalazinone core. The phthalazinone moiety introduces additional hydrogen-bonding sites (e.g., hydroxyl group), which could enhance interactions with polar residues in enzyme active sites. However, the lack of physical property data (e.g., solubility, melting point) limits direct comparisons .

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP/XLogP3 Notable Properties
Target Compound Quinazoline-2,4-dione 3-Nitrobenzyl, 2-(3,4-dimethoxyphenyl)ethyl ~480 (estimated) ~3.5 (est.) High lipophilicity, potential CNS activity
N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-quinazolin-3-yl]propanamide Quinazoline-2,4-dione 3-Nitrobenzyl, 3-methoxypropyl ~420 (estimated) ~2.8 (est.) Improved solubility vs. target compound
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione 2,4-Dichlorobenzyl, acetamide ~390 (estimated) ~3.2 (est.) Enhanced electrophilicity, rigid structure
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole Diphenylpropanamide 417.5 5.8 High lipophilicity, antimicrobial potential

Key Research Findings

  • Substituent Effects : Bulky aromatic groups (e.g., 3,4-dimethoxyphenethyl) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Synthetic Accessibility : Quinazoline-dione derivatives with nitro or chloro substituents require controlled oxidation steps (e.g., H2O2 in ), whereas methoxy groups are introduced via cross-coupling reactions ().

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that exhibits a range of biological activities. Its structure includes a quinazolinone core, which is associated with various pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C28H28N4O7
  • Molecular Weight : 532.5 g/mol
  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide
  • InChI Key : ITYQVFFJFFGCBP-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways.
  • Receptor Modulation : It interacts with cell surface receptors, potentially altering signaling pathways that lead to therapeutic effects.
  • Nucleic Acid Interaction : The compound can bind to DNA or RNA, affecting gene expression and replication processes.

Anticancer Activity

Research has indicated that compounds with a quinazolinone structure often exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
  • Apoptotic Pathway Activation : It activates caspases leading to programmed cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity is likely due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation in animal models. Studies indicate a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • In Vivo Study on Cancer Models :
    • A study conducted on mice with induced tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis within the tumor tissues.
  • Antimicrobial Efficacy Test :
    • In a clinical setting, the compound was tested against various bacterial strains isolated from infected patients. Results indicated effective bacterial clearance with minimal side effects reported.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Reaction conditions : Use aprotic solvents (e.g., dimethylformamide) and controlled temperatures (60–80°C) to minimize side reactions. For example, hydrogen peroxide oxidation steps require precise temperature control to avoid over-oxidation .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to separate structurally similar intermediates. Thin-layer chromatography (TLC) should be used to monitor reaction progress .
  • Analytical validation : Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity threshold). For example, aromatic proton signals in the 6.5–8.5 ppm range validate quinazolinone core formation .

Basic: What advanced spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Quinazolinone C=O groups at ~165–175 ppm (¹³C).
    • Methoxy protons (3,4-dimethoxyphenyl) as singlets at ~3.8–4.0 ppm (¹H) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).
  • FT-IR : Confirm carbonyl stretches (1680–1720 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

Advanced: How should researchers address discrepancies in reported biological activities of quinazolinone derivatives?

Methodological Answer:
Discrepancies arise due to:

  • Model systems : Compare results across in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., PTZ-induced seizure models) platforms. For example, anticonvulsant activity may vary between rodent species .
  • Purity verification : Re-test compounds with ≥95% purity (HPLC) to exclude batch-specific impurities.
  • Dose-response profiling : Use logarithmic concentration ranges (1 nM–100 µM) to identify biphasic effects .

Advanced: What strategies are effective for SAR studies on the nitrobenzyl and dimethoxyphenyl substituents?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -CF₃) on the nitrobenzyl ring to modulate electron density.
    • Halogenation (e.g., Cl) on the dimethoxyphenyl group to assess steric effects .
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like GABA receptors or kinases. Validate with in vitro IC₅₀ assays .

Advanced: What experimental approaches assess metabolic stability in preclinical models?

Methodological Answer:

  • Liver microsome assays : Incubate the compound (10 µM) with human or murine microsomes (37°C, NADPH cofactor). Quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • Structural modifications : Introduce methyl groups at metabolically labile sites (e.g., para to nitro groups) to block cytochrome P450 oxidation .

Advanced: How can aqueous solubility be improved without compromising bioactivity?

Methodological Answer:

  • Prodrug strategies : Introduce phosphate esters at hydroxyl groups, which hydrolyze in vivo to active forms.
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) in in vitro assays to enhance dissolution .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the propanamide moiety, balancing hydrophilicity and target binding .

Advanced: What integrated methods identify potential molecular targets?

Methodological Answer:

  • Molecular docking : Screen against kinase or receptor libraries (e.g., Protein Data Bank) to prioritize candidates.
  • Thermal shift assays : Monitor protein denaturation (ΔTm ≥ 2°C) to confirm binding .
  • CRISPR-Cas9 screening : Knock out putative targets in cell lines and assess resistance to compound effects .

Advanced: Why is obtaining single-crystal X-ray data challenging, and what alternatives exist?

Methodological Answer:

  • Polymorphism : The compound’s flexible side chains hinder crystallization. Use slow evaporation (dichloromethane/methanol) or vapor diffusion for crystal growth.
  • Alternatives :
    • Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures.
    • Solid-state NMR : Analyze ¹³C cross-polarization spectra to confirm spatial arrangement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.